molecular formula C17H16N2O3S B5576645 2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE

2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE

Cat. No.: B5576645
M. Wt: 328.4 g/mol
InChI Key: CSBCUKRPNCXILD-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-20-14-7-3-12(4-8-14)11-23-17-19-18-16(22-17)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBCUKRPNCXILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with methoxyphenyl derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the methoxyphenyl rings.

Scientific Research Applications

2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its anticancer properties may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE: Lacks the sulfanyl linkage, which may affect its chemical reactivity and biological activity.

    5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE: Similar structure but different substitution pattern, leading to variations in its properties.

    2-(4-METHOXYPHENYL)-5-METHYL-1,3,4-OXADIAZOLE: Contains a methyl group instead of the sulfanyl linkage, resulting in different chemical and biological behaviors.

Uniqueness

The presence of both methoxyphenyl groups and a sulfanyl linkage in 2-(4-METHOXYPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE makes it unique compared to other similar compounds

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